![molecular formula C23H15F3N2O2S2 B2734946 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 478081-00-4](/img/structure/B2734946.png)
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
Antimicrobial Applications
A study by Alsaedi et al. (2019) on the synthesis of novel pyrazolopyrimidine ring systems containing the phenylsulfonyl moiety revealed antimicrobial activities exceeding that of reference drugs. This suggests the potential of such compounds, including the 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine, in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Molecular Docking and Spectroscopic Investigation
The spectroscopic investigation of similar pyrimidine derivatives by Alzoman et al. (2015) through FT-IR and FT-Raman techniques, alongside molecular docking studies, suggests these compounds' potential as chemotherapeutic agents. This highlights the importance of structural analysis and interaction studies for developing targeted therapies (Alzoman et al., 2015).
Herbicidal Activity
Research into 2-(phenylsulfonylamino)pyrimidine derivatives by Yang Huazheng (2011) demonstrated definite herbicidal activities. This underscores the application of such pyrimidine derivatives in agricultural chemistry to develop new herbicides (Yang Huazheng, 2011).
Serotonin 5-HT6 Receptor Antagonism
A study by Ivachtchenko et al. (2010) on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines showed significant activity as serotonin 5-HT6 receptor antagonists. This suggests the therapeutic potential of such compounds in treating CNS disorders, further indicating the breadth of applications for pyrimidine derivatives in neuropsychopharmacology (Ivachtchenko et al., 2010).
COX-2 Inhibition
A novel series of pyrimidine-based cyclooxygenase-2 (COX-2) inhibitors discovered by Swarbrick et al. (2009) points to the application of these compounds in inflammatory disease management. The structural arrangement of substituents in these molecules, different from more common 1,2-diarylheterocycle-based molecules, showcases the versatility of pyrimidine derivatives in medicinal chemistry (Swarbrick et al., 2009).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Without specific information on “2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine”, it’s difficult to provide accurate safety information. Always handle chemical compounds with appropriate safety measures and consult Material Safety Data Sheets (MSDS) or professionals for specific safety information.
Orientations Futures
The future directions in the study and application of a specific compound like “2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine” would depend on the current state of research and the compound’s properties and potential applications. Without specific information, it’s challenging to predict future directions.
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S2/c24-23(25,26)17-10-7-11-18(14-17)31-22-20(32(29,30)19-12-5-2-6-13-19)15-27-21(28-22)16-8-3-1-4-9-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSVYEWCFWYQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

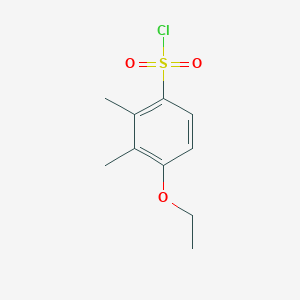
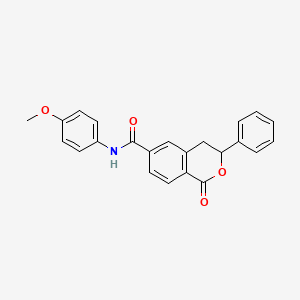
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)
![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carbohydrazide](/img/structure/B2734871.png)
![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)
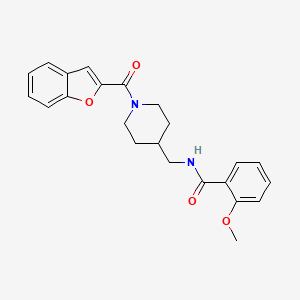
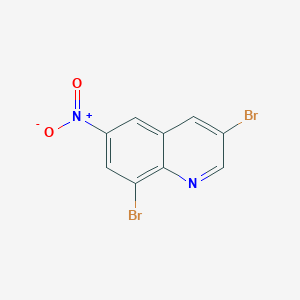
![N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2734877.png)
![3-[4-(4-Methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2734878.png)

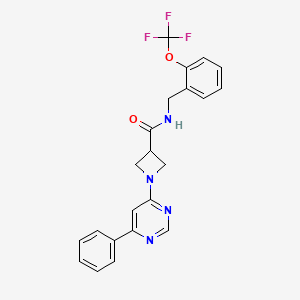
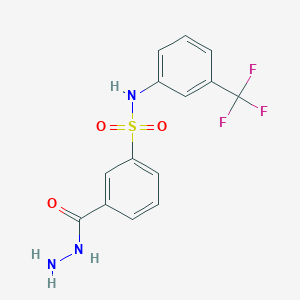
![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)